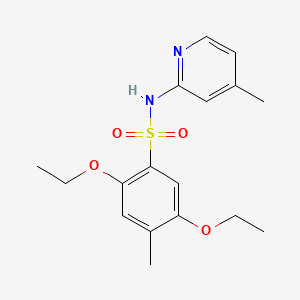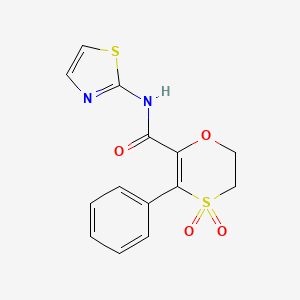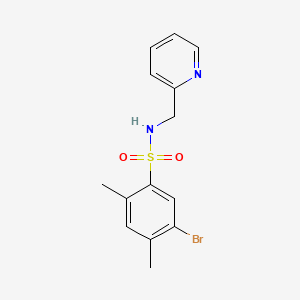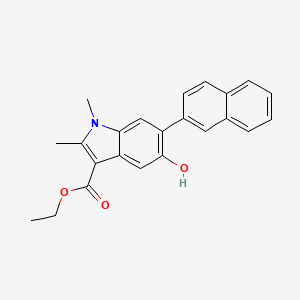![molecular formula C18H13F2NO5 B15107669 N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15107669.png)
N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a chromene backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-(difluoromethoxy)aniline with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid under acidic conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced solubility.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
PI3K/Akt/mTOR pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis.
NF-κB pathway: Modulation of this pathway can result in anti-inflammatory effects.
MAPK pathway: Inhibition of this pathway can affect cell growth and differentiation.
Comparison with Similar Compounds
N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(difluoromethoxy)phenyl]-2-fluorobenzenemethanamine: Similar in structure but with different functional groups, leading to distinct chemical properties.
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide: Another related compound with variations in the aromatic ring substitutions.
Properties
Molecular Formula |
C18H13F2NO5 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H13F2NO5/c1-24-14-8-4-5-10-9-11(17(23)26-15(10)14)16(22)21-12-6-2-3-7-13(12)25-18(19)20/h2-9,18H,1H3,(H,21,22) |
InChI Key |
BVIHVQQDFXJJSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea](/img/structure/B15107590.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B15107596.png)

![(2-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B15107611.png)
![N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B15107618.png)
![2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B15107625.png)
![N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B15107633.png)
![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B15107635.png)
![3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione](/img/structure/B15107641.png)
![N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107645.png)
![Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15107665.png)

